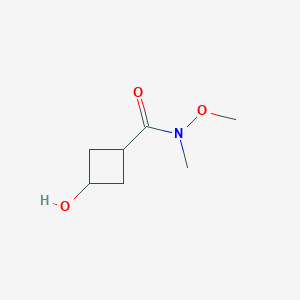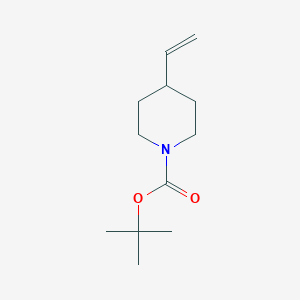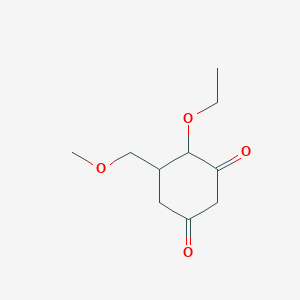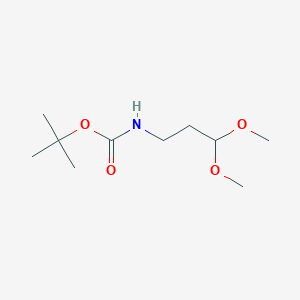![molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0](/img/structure/B70018.png)
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol
概述
描述
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a chemical compound that belongs to the class of morpholines. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol. Due to its unique properties, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has gained significant attention in scientific research.
作用机制
The primary mechanism of action of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol involves the inhibition of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It binds to the active site of the enzyme, preventing it from metabolizing acetaldehyde. As a result, acetaldehyde levels increase, leading to the unpleasant symptoms mentioned earlier. Additionally, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to modulate the activity of other neurotransmitters, such as dopamine, which play a crucial role in the reward pathway associated with alcohol consumption.
生化和生理效应
Apart from its role in the treatment of alcoholism, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain.
实验室实验的优点和局限性
One of the significant advantages of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is its specificity towards 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It does not affect other enzymes involved in alcohol metabolism, making it a potent and selective inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. However, one of the limitations of using 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in lab experiments is its potential toxicity. It has been shown to cause liver damage in animal studies, which could limit its use in clinical trials.
未来方向
There are several future directions for research on 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. One area of interest is the development of more potent and selective inhibitors of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. Additionally, research could focus on identifying the mechanisms underlying the anti-inflammatory, anxiolytic, and analgesic effects of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. This could lead to the development of new treatments for inflammatory diseases, anxiety, and pain. Another area of interest is the use of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in combination with other drugs for the treatment of alcoholism. This could improve the efficacy of current treatments and reduce the risk of relapse.
Conclusion:
In conclusion, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a potent inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, with potential applications in the treatment of alcoholism and other diseases. Its unique properties make it an attractive candidate for further research, and future studies could lead to the development of new treatments for a range of conditions.
科学研究应用
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been extensively studied for its potential use in the treatment of alcoholism. It works by inhibiting the enzyme 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an increase in acetaldehyde levels, resulting in unpleasant symptoms such as nausea, vomiting, and flushing. These adverse effects act as a deterrent to further alcohol consumption, thereby aiding in the treatment of alcoholism.
属性
CAS 编号 |
191673-56-0 |
|---|---|
产品名称 |
2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol |
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC 名称 |
2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2 |
InChI 键 |
WNVVRSBOQUEIFR-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
同义词 |
2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

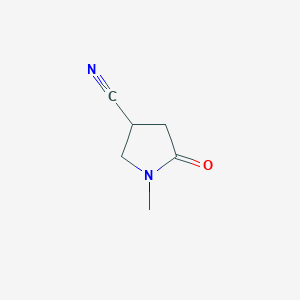
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
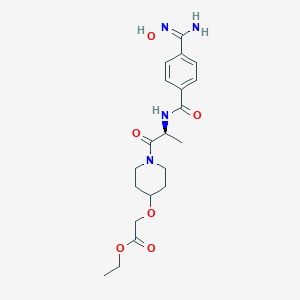
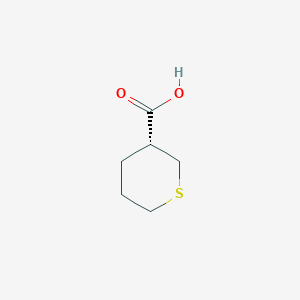
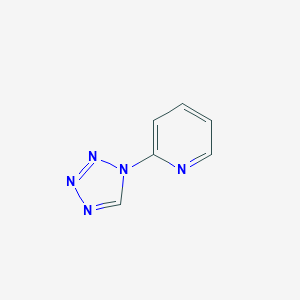
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
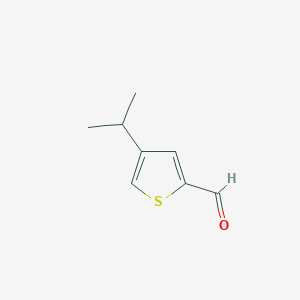
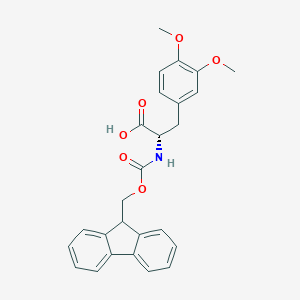
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
